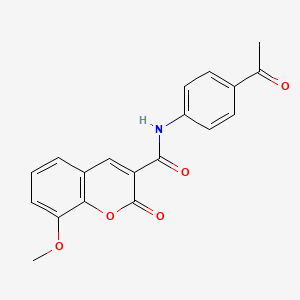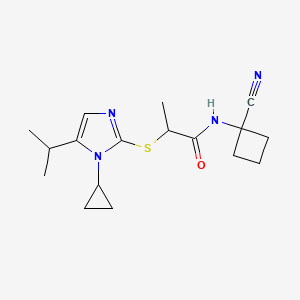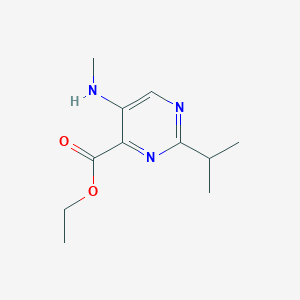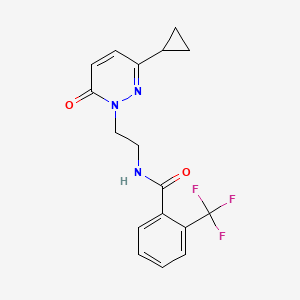
1-(2-Methoxyethoxy)-3,3-dimethylbutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2-Methoxyethoxy)-3,3-dimethylbutan-2-one” is a complex organic compound. It contains functional groups such as ether and ketone. The compound has a molecular formula of C7H16O2 .
Synthesis Analysis
While specific synthesis methods for “1-(2-Methoxyethoxy)-3,3-dimethylbutan-2-one” are not available, similar compounds have been synthesized using various methods. For instance, a one-pot method has been identified for the synthesis of b-amino alcohols, which involves C–H bond hydroxylation at the benzylic a-carbon atom with a subsequent nitrile or amide functional group reduction .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. In the case of “1-(2-Methoxyethoxy)-3,3-dimethylbutan-2-one”, it contains ether and ketone functional groups. Ethers are generally stable and unreactive, while ketones can undergo a variety of reactions, including nucleophilic additions. Specific reactions of “1-(2-Methoxyethoxy)-3,3-dimethylbutan-2-one” are not available .
Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include parameters such as boiling point, melting point, density, and solubility. Unfortunately, specific physical and chemical properties for “1-(2-Methoxyethoxy)-3,3-dimethylbutan-2-one” are not available .
Wissenschaftliche Forschungsanwendungen
Cycloaddition Reactions
Methoxymethylsilylene, generated from related compounds, reacts with various dienes to produce 1,3-dioxa-, 1,3-oxaza-, and 1,3-diaza-2-sila-4-cyclopentenes via formal 1,4-cycloadditions. These reactions highlight the utility of such compounds in synthesizing heterocyclic structures that are thermally stable but sensitive to hydrolysis and oxidation. These compounds are characterized using NMR data, indicating their potential in developing new materials or studying reaction mechanisms (Heinicke & Gehrhus, 1992).
Polymer Photodegradation
Studies on the degradation of poly(2-methoxy-5-(3,7-dimethyloctyloxy)-1,4-phenylene-vinylene) (MDMO-PPV) and its mixtures with fullerenes, components of plastic solar cells, reveal insights into the stability and photodegradation mechanisms. The polymer's stability is enhanced in the presence of fullerenes due to rapid electron transfer, offering insights into improving the durability and efficiency of plastic solar cells (Neugebauer et al., 2000).
Oxidative Coupling and Rearrangements
Research on the oxidative coupling of diphenolic substrates and the synthesis of specific dimethyl butanone derivatives shows the importance of certain conformations and the potential mispairing with guanine. These studies shed light on the structural and electronic alterations induced by methylation and their implications for mutagenicity and chemical reactivity, providing a foundation for developing new synthetic strategies and understanding biological interactions (Brennan et al., 1986).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-methoxyethoxy)-3,3-dimethylbutan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-9(2,3)8(10)7-12-6-5-11-4/h5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEUHDSXNYKQEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)COCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethoxy)-3,3-dimethylbutan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(Cyclobutylmethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2966899.png)


![3-(2-Chlorophenyl)-5-[1-(3,4-dimethylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2966902.png)
![7,8-dimethoxy-3-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2966903.png)
![(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid](/img/structure/B2966904.png)

![10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene hydrochloride, cis](/img/structure/B2966908.png)

![2-[(2-hydroxyethyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2966913.png)
![N-[1-(4-Cyclopentyloxyphenyl)propyl]prop-2-enamide](/img/structure/B2966914.png)
![N~4~-(4-methoxyphenyl)-N~6~-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2966917.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)thiophene-2-carboxamide](/img/structure/B2966918.png)
